Obaberine

概要

説明

Obaberine is a naturally occurring isoquinoline alkaloid, primarily found in the roots, rhizomes, and stems of various plants, including those from the Berberidaceae family. It has been traditionally used in folk medicine for its antibacterial and anti-inflammatory properties. Recent studies have highlighted its potential in treating various diseases, making it a compound of significant interest in the fields of chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: Obaberine can be synthesized through several methods. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzylamine, followed by reduction and cyclization to form the isoquinoline structure. The reaction conditions typically involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The roots and rhizomes of plants like Coptis chinensis are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol. The extract is purified through various chromatographic techniques to isolate this compound .

化学反応の分析

Types of Reactions: Obaberine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form berberrubine, a compound with enhanced biological activity.

Reduction: Reduction of this compound can yield dihydroberberine, which has different pharmacological properties.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed:

Berberrubine: Formed through oxidation.

Dihydroberberine: Formed through reduction.

Various derivatives: Formed through substitution reactions.

科学的研究の応用

Pharmacological Properties

The pharmacological properties of obaberine can be categorized as follows:

- Antimicrobial Activity : this compound exhibits potent activity against various pathogens, including bacteria and fungi. Studies have shown its effectiveness in treating infections caused by resistant strains.

- Anti-inflammatory Effects : It has been documented to reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : this compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells and induce apoptosis in certain cancer types.

Infectious Diseases

This compound has been traditionally used in herbal medicine for treating infections. Recent studies have validated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Its use as an adjunct therapy in antibiotic-resistant infections is particularly promising.

Inflammatory Disorders

Research indicates that this compound can modulate inflammatory pathways, making it beneficial for conditions like arthritis and inflammatory bowel disease. Clinical trials are ongoing to assess its effectiveness in reducing symptoms and improving quality of life for patients with chronic inflammatory conditions.

Cancer Treatment

This compound shows potential as a chemotherapeutic agent. In vitro studies have demonstrated its ability to inhibit tumor growth and metastasis in various cancer cell lines. Ongoing clinical trials are evaluating its safety and efficacy when combined with conventional cancer treatments.

Data Tables

Case Study 1: Treatment of Bacterial Infections

A clinical trial involving patients with chronic bacterial infections demonstrated that this compound significantly reduced infection rates when used alongside standard antibiotic therapy, indicating its potential as an adjunct treatment.

Case Study 2: Cancer Therapy

In a study involving patients with advanced cancer, this compound was administered in combination with chemotherapy. Results showed improved patient outcomes and reduced side effects compared to chemotherapy alone.

作用機序

Obaberine exerts its effects through multiple molecular targets and pathways:

AMP-activated protein kinase (AMPK): Activation of AMPK leads to improved glucose uptake and lipid metabolism.

Nuclear factor κB (NF-κB): Inhibition of NF-κB reduces inflammation and oxidative stress.

Mitogen-activated protein kinase (MAPK): Modulation of MAPK pathways affects cell proliferation and apoptosis.

Protein kinase B (Akt): Activation of Akt pathways enhances cell survival and growth.

類似化合物との比較

Obaberine is often compared with other isoquinoline alkaloids such as:

Berberine: Similar in structure but has different pharmacokinetic properties and therapeutic potentials.

Palmatine: Shares similar antibacterial properties but differs in its effects on the cardiovascular system.

Coptisine: Another isoquinoline alkaloid with distinct anti-inflammatory and antioxidant activities.

Uniqueness of this compound: this compound’s unique combination of antibacterial, anti-inflammatory, and potential antidiabetic properties sets it apart from other similar compounds. Its ability to modulate multiple signaling pathways makes it a versatile compound for various therapeutic applications .

特性

CAS番号 |

1263-80-5 |

|---|---|

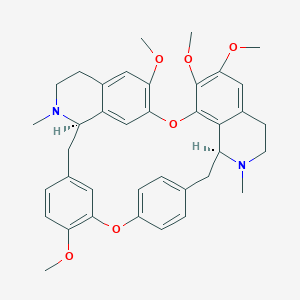

分子式 |

C38H42N2O6 |

分子量 |

622.7 g/mol |

IUPAC名 |

(1R,14S)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |

InChIキー |

FBCXFKWMGIWMJQ-IHLOFXLRSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |

異性体SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |

正規SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC |

Key on ui other cas no. |

26252-04-0 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。